1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTTVUBNXIIXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226649 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082065-99-3 | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper on Scaffold Properties, Synthesis, and Late-Stage Functionalization
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Technical characterization and experimental protocols for CAS 1082065-99-3
Executive Summary & Strategic Importance
In modern drug discovery, optimizing target affinity while maintaining favorable pharmacokinetic profiles is a delicate balancing act. 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) has emerged as a high-value building block to achieve exactly this[1].
The architecture of this molecule offers a dual-advantage system:
-
The Pyrazole Core & Cyclopropylmethyl Substituent: Pyrazoles are established bioisosteres in medicinal chemistry, extensively utilized in kinase inhibitors and cannabinoid receptor antagonists[2]. The N-linked cyclopropylmethyl group is highly lipophilic yet sterically compact. This moiety drives hydrophobic target-pocket interactions and significantly enhances blood-brain barrier (BBB) penetration without imposing the metabolic liabilities associated with longer, flexible alkyl chains[3].
-
The C4-Carbaldehyde Synthon: Position 4 of the pyrazole ring is the most electron-rich and reactive node. Placing a formyl (aldehyde) group here provides a highly versatile, orthogonal handle for late-stage diversification[4].
Physicochemical Profiling
Accurate molecular modeling and downstream pharmacokinetic predictions rely heavily on foundational physicochemical parameters. The following quantitative data synthesizes the core profile of 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde[5],[1].
| Property | Value | Scientific Implication |
| CAS Registry Number | 1082065-99-3 | Standardizes library tracking. |
| Molecular Formula | C8H10N2O | Dictates exact stoichiometry in protocols. |
| Molecular Weight | 150.18 g/mol | Highly efficient ligand efficiency (LE) index baseline. |
| Mass Spectrometry [M+H]+ | 151.08 m/z | Precise target mass for LC-MS self-validation[1]. |
| H-Bond Donors (HBD) | 0 | Enhances lipophilicity and membrane permeability. |
| H-Bond Acceptors (HBA) | 2 | Offers selective target interactions (N2 and O)[5]. |
| Topological Polar Surface | ~32.6 Ų | Optimal for both GI absorption and BBB crossing. |
Core Synthetic Methodologies & Causality
There are two primary paradigms for synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde. Choosing between them depends on precursor availability and the desired purity profile.
Synthetic routes for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde.
Route A: Direct N-Alkylation (SN2 Paradigm)
This is the most direct strategy. 1H-Pyrazole-4-carbaldehyde is subjected to an SN2 alkylation utilizing (bromomethyl)cyclopropane. The pyrazole N-H is mildly acidic (pKa ~ 14), meaning a mild base like Potassium Carbonate (
Route B: Vilsmeier-Haack Formylation (EAS Paradigm)
If starting from an already alkylated pyrazole core, the C4 position can be formylated via Electrophilic Aromatic Substitution (EAS). The 1H-pyrazole system is an electron-rich heteroaromatic ring. N1-alkylation inherently directs electron density predominantly toward the C4 position via mesomeric resonance. When treated with the Vilsmeier reagent (generated in situ from
Downstream Structural Diversification
Once the 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde scaffold is established, the aldehyde operates as an orthogonal linchpin for building complex screening libraries.
Downstream structural diversification of the C4-carbaldehyde moiety.
-
Reductive Amination: Generates highly customizable amine variants, essential for creating basic centers that interact with solvent-exposed regions of kinase pockets[7].
-
Nucleophilic Addition: Reacting the aldehyde with dialkylzincs or Grignard reagents creates chiral 4-pyrazolylalkanols. With chiral amino alcohol catalysts, enantioselective additions exceeding 95% e.e. are achievable[8].
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies integrate specific causal reasoning and self-validation points.
Protocol A: N-Alkylation Workflow
Objective: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde via Route A.
-
Preparation: Charge a flame-dried, argon-purged reaction flask with 1H-pyrazole-4-carbaldehyde (1.0 eq) and finely milled anhydrous
(2.0 eq).-
Causality: Argon prevents oxidative degradation of the aldehyde. Finely milled
maximizes surface area for heterogeneous deprotonation.
-
-
Solvation & Addition: Add anhydrous DMF to establish a 0.2 M substrate concentration. Begin dropwise addition of (bromomethyl)cyclopropane (1.2 eq) via syringe over 15 minutes.
-
Causality: Dropwise addition moderates the exothermic reaction, mitigating the risk of off-target multialkylation.
-
-
Reaction: Stir the suspension continuously at 60 °C for 12 hours.
-
Self-Validation Point (TLC): Spot the reaction mixture against the starting material on silica gel TLC (Eluent: 3:1 Hexane/EtOAc). Validation of reaction completion requires the total consumption of the polar baseline starting material and the visualization of a highly UV-active (254 nm), less polar product spot.
-
Aqueous Quench: Quench the reaction mixture by pouring it over crushed ice/deionized water.
-
Causality: The water aggressively crashes out the organic product while dissolving the potassium bromide byproducts.
-
-
Workup & Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% aqueous solution ( mL).-
Causality: The
wash is a critical step; it effectively strips residual, miscible DMF from the organic layer, preventing solvent carry-over into structural characterization.
-
-
Isolation: Dry the organics over anhydrous
, filter, and concentrate in vacuo to afford the title compound. Verify by LC-MS focusing on 151.08[1].
Protocol B: Reductive Amination (Downstream Application)
Objective: Conversion of the C4-aldehyde into a C4-alkylamine.
-
Imine Formation: Dissolve the carbaldehyde (1.0 eq) and chosen primary amine (1.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Add Acetic Acid (1.0 eq).
-
Causality: Acetic acid catalyzes the condensation by protonating the hemiaminal intermediate, transforming the hydroxyl group into water—an excellent leaving group.
-
-
Self-Validation Point (LC-MS): Stir at ambient temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS to confirm the disappearance of the 151.08
peak and the emergence of the corresponding iminium ion mass. -
Reduction: Add Sodium triacetoxyborohydride (
, 1.5 eq) portion-wise.-
Causality:
provides profound chemoselectivity; the electron-withdrawing acetate groups reduce the hydridic character, allowing it to reduce the iminium species without touching any potentially unreacted aldehydes.
-
-
Workup: After 4 hours, quench with saturated aqueous
to neutralize the acid and convert the final product into its extractable free-base form[7].
References
-
Guidechem Database. 1-CyclopropylMéthyl-1H-pyrazole-4-carbaldéhyde 1082065-99-3. Accessed March 2026.5
-
Smolecule Database. 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine Properties and Medicinal Chemistry Applications. Accessed March 2026.3
-
Hwang, et al. Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-Carbaldehydes. Clockss Archive. 8
-
Enache, et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies. PMC/NIH.4
-
PubChemLite. 1082065-99-3 (C8H10N2O) - Structural Information. Accessed March 2026. 1
-
ResearchGate Archive. Synthesis and reactions of pyrazole-4-carbaldehydes. 7
-
Szabó, G. et al. Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. PubMed, 2009.2
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Synthesis via Vilsmeier-Haack. 6
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- 1. PubChemLite - 1082065-99-3 (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Whitepaper: A Comprehensive Guide to the Synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Pyrazole-4-carbaldehydes are versatile intermediates, and the introduction of a cyclopropylmethyl group at the N1 position can impart unique conformational constraints and metabolic stability to derivative compounds. This document details a robust and efficient two-step synthetic pathway, beginning with the construction of the 1-cyclopropylmethyl-1H-pyrazole core, followed by a regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of each step, provide detailed, replicable experimental protocols, and discuss common troubleshooting and optimization strategies to ensure high-yield, high-purity outcomes.
Introduction: The Strategic Value of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents ranging from anti-inflammatory drugs like Celecoxib to anti-obesity and anti-cancer agents.[1][2] Its prevalence stems from its ability to act as a stable, aromatic, and versatile platform for molecular elaboration, capable of engaging in various biological interactions, including hydrogen bonding.
The functionalization of this core is critical to modulating its pharmacological profile. Specifically, the pyrazole-4-carbaldehyde moiety serves as a powerful synthetic handle. The aldehyde group is readily converted into a vast array of other functional groups—amines, alcohols, carboxylic acids, and more complex heterocyclic systems—making it an ideal starting point for library synthesis and lead optimization campaigns.
This guide focuses on a specific, high-value derivative: 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde . The N-cyclopropylmethyl substituent is of particular interest as it can enhance metabolic stability and introduce favorable conformational rigidity, potentially improving binding affinity to biological targets.[1] The primary challenge lies in achieving regioselective formylation, a task for which the Vilsmeier-Haack reaction is exceptionally well-suited.
Recommended Synthetic Pathway: A Two-Step Approach
The most logical and efficient pathway to the target compound involves two distinct, high-yielding transformations:
-
Step 1: Heterocycle Formation: Synthesis of the core intermediate, 1-cyclopropylmethyl-1H-pyrazole.
-
Step 2: C4-Formylation: Introduction of the aldehyde group onto the pyrazole ring via the Vilsmeier-Haack reaction.
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of 1-Cyclopropylmethyl-1H-pyrazole (Intermediate I)
Principle and Rationale
The construction of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3] For the synthesis of an unsubstituted pyrazole at the C3 and C5 positions, 1,1,3,3-tetramethoxypropane is an excellent choice as a malondialdehyde equivalent. It is stable, easy to handle, and reacts under acidic conditions to generate the reactive species in situ. The reaction with (cyclopropylmethyl)hydrazine proceeds cleanly to form the desired N-substituted pyrazole.
Detailed Experimental Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| (Cyclopropylmethyl)hydrazine | 86.14 | 8.61 g | 0.10 |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.10 |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~1 mL (catalytic) | - |
| Ethanol (Anhydrous) | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol), and (cyclopropylmethyl)hydrazine (8.61 g, 0.10 mol).
-
Acidification: Slowly add concentrated hydrochloric acid (~1 mL) to the stirred solution. The mixture may become slightly warm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Resuspend the residue in diethyl ether (100 mL) and water (50 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil, 1-cyclopropylmethyl-1H-pyrazole, can be purified by vacuum distillation to achieve high purity (>98%).
Step 2: Formylation via Vilsmeier-Haack Reaction
Mechanism and Causality
The Vilsmeier-Haack reaction is the cornerstone of this synthesis, providing a mild and highly regioselective method for introducing a formyl group onto electron-rich heterocyclic rings.[4][5]
Pillar 1: Formation of the Vilsmeier Reagent. The reaction begins with the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7] This step is exothermic and moisture-sensitive, necessitating careful temperature control and anhydrous conditions.
Pillar 2: Electrophilic Attack. The N-substituted pyrazole ring is an electron-rich heterocycle. The C4 position is the most nucleophilic and sterically accessible site for electrophilic substitution, directing the Vilsmeier reagent to attack this position exclusively.[5][8] This high regioselectivity is a key advantage, preventing the formation of isomeric byproducts.
Pillar 3: Hydrolysis. The resulting iminium salt intermediate is stable until the reaction is quenched with water. Aqueous work-up hydrolyzes the intermediate to release the final aldehyde product and dimethylamine hydrochloride.
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Detailed Experimental Protocol
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 16.87 g (10.2 mL) | 0.11 |
| N,N-Dimethylformamide (DMF, Anhydrous) | 73.09 | 80 mL | - |
| 1-Cyclopropylmethyl-1H-pyrazole (I) | 122.17 | 12.22 g | 0.10 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 50 mL | - |
| Ice | - | ~200 g | - |
| 5M Sodium Hydroxide Solution | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Crucial Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All glassware must be oven- or flame-dried.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, 500 mL flask under a nitrogen atmosphere, cool anhydrous DMF (80 mL) to 0 °C in an ice bath. Add POCl₃ (10.2 mL, 0.11 mol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1-cyclopropylmethyl-1H-pyrazole (12.22 g, 0.10 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back down to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (~200 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is exothermic.
-
Neutralization and Hydrolysis: Continue stirring for 30 minutes as the ice melts. Carefully neutralize the acidic solution by the slow addition of 5M sodium hydroxide solution until the pH is ~7-8. During this process, the hydrolysis of the iminium intermediate to the aldehyde is completed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde as a pure solid.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive Vilsmeier reagent due to moisture contamination. | Ensure all glassware is rigorously dried and use high-purity, anhydrous solvents. Prepare the Vilsmeier reagent fresh and use it immediately.[6] |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC. If the reaction stalls, consider increasing the temperature slightly (e.g., to 80 °C) or extending the reaction time. | |
| Formation of Dark Tars | Reaction temperature was too high during reagent preparation or reaction. | Maintain strict temperature control, especially during the addition of POCl₃.[6] |
| Difficult Work-up/Emulsion | Formation of fine precipitates during neutralization. | Saturate the aqueous layer with sodium chloride (brine) to increase its polarity and aid in phase separation. A filtration step before extraction may also be beneficial.[6] |
| Low Isolated Yield | Product has some water solubility. | Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase.[6] |
Summary of Physicochemical Properties
| Property | Value |
| Chemical Name | 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | Not readily available in searched literature |
Conclusion
The synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde is reliably achieved through a strategic two-step process. The initial formation of the N-substituted pyrazole core via condensation, followed by a highly regioselective Vilsmeier-Haack formylation, represents an efficient, scalable, and robust pathway. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable building block in high yield and purity, enabling further exploration in drug discovery and materials science.
References
- 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine - Smolecule. Smolecule. Accessed March 2026.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Accessed March 2026.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. Accessed March 2026.
- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Accessed March 2026.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Accessed March 2026.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Accessed March 2026.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Accessed March 2026.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Accessed March 2026.
- Pyrazole synthesis. Organic Chemistry Portal. Accessed March 2026.
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- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Accessed March 2026.
- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. Accessed March 2026.
- 1. Alcohol Oxidations. Wipf Group, University of Pittsburgh. Accessed March 2026.
- Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. Journal of Organic Chemistry. Accessed March 2026.
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The Solubility Profile of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide to Physicochemical Assessment
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary & Rationale
The rigorous assessment of solubility is a cornerstone in translating synthetic building blocks into viable pharmaceutical leads. 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) represents a prominent molecular scaffold heavily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR modulators[1]. However, its unique structural features—specifically the balance between the highly lipophilic cyclopropylmethyl substituent and the localized polarity of the pyrazole and carbaldehyde moieties—complicate its aqueous solvation dynamics.
As an Application Scientist designing preclinical workflows, it is critical to recognize that a compound's solubility is not a static property but a dynamic state highly dependent on the experimental conditions (kinetic vs. thermodynamic environments). This guide provides an in-depth analysis of the solubility profile for 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, outlining the structural causality of its phase behavior, establishing robust self-validating analytical protocols, and ensuring strict adherence to standardized measurement methodologies[2].
Structural Causality and Physicochemical Profiling
The solubility profile of a pyrazole-derived intermediate is dictated by the thermodynamic cost of cavity formation in water versus the energetic payoff of establishing dipole-dipole and hydrogen-bond interactions.
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde lacks strong hydrogen bond donors (HBDs). While the pyrazole
Quantitative Physicochemical Data
The table below maps the foundational properties that dictate the experimental design for this scaffold.
| Parameter | Value | Mechanistic Implication for Solubility Assessment |
| CAS Registry Number | 1082065-99-3 | Core identifier for material sourcing and cross-referencing[1]. |
| LogP (Estimated) | ~1.10 | Indicates high lipophilicity; predicts poor native aqueous dissolution but rapid organic solvation[3]. |
| TPSA | 34.89 Ų | Limits strict aqueous solubility; necessitates the use of co-solvents (e.g., DMSO) for kinetic assay stock preparation[3]. |
| State of Matter (R.T.) | Solid / Crystalline | Crystal lattice energy must be overcome; thermodynamic equilibrium studies will require >24h to stabilize. |
Kinetic vs. Thermodynamic Solvation Dynamics
To effectively handle 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in a drug discovery setting, researchers must deploy both Kinetic and Thermodynamic solubility methodologies depending on the project phase[4].
-
Kinetic Solubility (HTS Phase): Measures the point of precipitation when a pre-dissolved DMSO stock is introduced into an aqueous buffer. Because the molecule begins in a fully solvated state, this assay evaluates its tendency to aggregate out of a supersaturated solution[5]. It is fast and uses minimal material, making it ideal for early bioassay preparation.
-
Thermodynamic Solubility (Lead Optimization/Preformulation): Evaluates the absolute equilibrium partitioning of the crystalline solid state into an aqueous medium[4]. This is the "gold standard" indicating true solubility limits, critical for in vivo dosing formulation and ensuring the avoidance of supersaturation artifacts[2].
Workflow Visualization
The following diagram maps the bifurcated approach to solubility testing required for lipophilic pyrazole intermediates.
Solubility Assessment Workflow for 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Step-by-Step Experimental Methodologies
As a core requirement for E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not merely list actions but must establish self-validating systems. The exact rationale for each step is documented below.
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Nephelometry utilizes laser light to quantify the scattering caused by insoluble particulate formation. This protocol is highly sensitive and directly identifies the kinetic precipitation threshold of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in physiologically relevant buffers[6].
Procedure:
-
Stock Standardization: Dissolve the test compound entirely in anhydrous DMSO to a concentration of 10 mM. Causality: Establishing a fully unassociated molecular state is necessary to simulate the initial phase of introduction into a biological or assay medium.
-
Serial Dilution in Microtiter Plate: Transfer 2 µL aliquots of the stock solution, alongside a graded DMSO dilution series, into a 96-well plate[6].
-
Aqueous Shock (Solvent Shift): Rapidly inject 198 µL of PBS (pH 7.4) into each well. Causality: By ensuring the final DMSO concentration strictly remains
1% v/v, the assay prevents co-solvent artifacts that artificially inflate the apparent solubility[5]. -
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 2 hours with gentle orbital shaking[4].
-
Nephelometric Readout: Scan the plate using a microplate nephelometer (e.g., BMG LABTECH NepheloStar Plus). Data Evaluation: Plot the intensity of scattered light versus compound concentration. The inflection point of the resulting curve (the "kick-off" point) determines the kinetic solubility limit where 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde nucleates and crashes out[6].
Protocol B: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method strictly complies with standardized pharmacokinetic guidelines (such as WHO and USP standards) for true equilibrium assessment[2].
Procedure:
-
Excess Solid Addition: Into a sealed, non-leaching borosilicate glass vial, weigh an amount of solid 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde calculated to represent a ~20% excess over visually estimated solubility in 1.0 mL of the target buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract)[2]. Causality: Maintaining a saturated, bi-phasic system (solid and liquid) is physically required to satisfy the Gibbs phase rule for an equilibrium measurement.
-
Mechanical Equilibration: Secure the vials in an orbital shaker maintained strictly at 37 ± 1°C and agitate at 400 rpm for a minimum of 24 to 72 hours[2]. Causality: High lattice-energy lipophilic compounds may take days to reach their thermodynamic equilibrium plateau. Extracting samples at multiple time points (24h, 48h, 72h) internally validates that supersaturation has collapsed and true equilibrium has been achieved.
-
Phase Separation: Extract an aliquot and subject it to high-speed centrifugation (15,000 x g for 15 minutes) or utilize a 0.22 µm PTFE syringe filter (accounting for possible compound adsorption on the filter membrane).
-
HPLC-UV Quantitation: Dilute the separated supernatant in a compatible organic mobile phase (e.g., Acetonitrile) and inject it into an HPLC system configured with a reversed-phase C18 column. Data Evaluation: Quantify the compound using the Area Under the Curve (AUC) integrated against a previously prepared external calibration curve in pure DMSO/ACN[4].
Preformulation Implications
Once the analytical boundaries of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde are proven, downstream formulations must adapt to its heavily lipophilic behavior. If the Shake-Flask assay verifies a thermodynamic solubility of
References
- 1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde 1893260-78-0. Guidechem.
- 1-CyclopropylMéthyl-1H-pyrazole-4-carbaldéhyde 1082065-99-3. Guidechem.
- Shake-Flask Aqueous Solubility Assay. Enamine.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. ACS Publications.
- 3.8. Determination of Kinetic Solubility. Bio-protocol.
- Annex 4 - World Health Organization (WHO) Guidelines for Active Pharmaceutical Ingredients. World Health Organization.
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Methodological & Application
Synthesis of pyrazolo[3,4-d]pyrimidines using 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Application Notes and Protocols
Topic: Synthesis of Pyrazolo[3,4-d]pyrimidines using 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, primarily because it acts as a bioisostere of purine.[1] This structural mimicry allows it to effectively interact with the ATP-binding sites of various protein kinases, making it a cornerstone for the design of potent enzyme inhibitors.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer[3][4], antimicrobial[5], anti-inflammatory[6], and neuroleptic agents.[7] Notably, pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs)[8][9], Epidermal Growth Factor Receptors (EGFR)[1][2], and Protein Kinase D (PKD)[3], highlighting their therapeutic potential in oncology and beyond.
This application note provides a detailed guide for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine, utilizing 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde as a key and versatile precursor. We will delve into the strategic considerations for the synthesis, provide step-by-step protocols, and discuss the mechanistic underpinnings of the core chemical transformations.
Synthetic Strategy and Retrosynthesis
The construction of the pyrazolo[3,4-d]pyrimidine ring system is most commonly achieved by building the pyrimidine ring onto a pre-existing, functionalized pyrazole core.[6][7] The key reaction is a cyclocondensation event between a pyrazole bearing reactive groups at positions 4 and 5, and a suitable C1 or N-C-N building block.
Our strategy employs a 4-formyl-5-aminopyrazole derivative which undergoes cyclocondensation with a guanidinium salt. The target molecule, 1-(Cyclopropylmethyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine , is a representative example of this class of compounds.
Retrosynthetic Analysis:
The retrosynthetic breakdown reveals two primary synthons:
-
A functionalized pyrazole: 1-Cyclopropylmethyl-5-amino-1H-pyrazole-4-carbaldehyde.
-
A guanidine source: Guanidine hydrochloride, which provides the N1, C6, and N7 atoms of the pyrimidine ring.
The aldehyde group on the pyrazole is a critical electrophilic center that will react with the nucleophilic nitrogen atoms of guanidine to initiate the cyclization cascade.
Experimental Protocols
Protocol 1: Synthesis of the Key Precursor: 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
The starting material, 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, is a crucial building block. While various methods exist for the synthesis of pyrazole-4-carbaldehydes[10][11], a common and effective approach is the Vilsmeier-Haack formylation of a corresponding N-substituted pyrazole. This protocol assumes the availability of 1-cyclopropylmethyl-1H-pyrazole.
Materials:
-
1-Cyclopropylmethyl-1H-pyrazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 5 equivalents) in an ice-water bath. Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To this mixture, add 1-Cyclopropylmethyl-1H-pyrazole (1 equivalent) dropwise, ensuring the internal temperature does not exceed 20 °C. After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step hydrolyzes the reaction intermediate and quenches excess Vilsmeier reagent. The resulting solution will be acidic.
-
Basification: Slowly neutralize the aqueous solution by adding a cold solution of sodium hydroxide (e.g., 2M NaOH) until the pH is approximately 7-8. This step is often exothermic; maintain cooling with an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure aldehyde.
Protocol 2: Synthesis of 1-(Cyclopropylmethyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the core cyclocondensation reaction to form the target bicyclic heterocycle. The reaction proceeds via an initial condensation between the aldehyde and guanidine, followed by an intramolecular cyclization and subsequent aromatization.
Materials:
-
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)
-
Anhydrous Ethanol
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1.5 equivalents) followed by a strong base such as sodium ethoxide (2.5 equivalents). The base is crucial for deprotonating the guanidinium salt to generate free guanidine, the active nucleophile.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-12 hours. The reaction progress should be monitored by TLC until the starting aldehyde is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from ethanol or another appropriate solvent. Alternatively, slurry the crude solid in water to remove inorganic salts, followed by filtration and drying. If necessary, column chromatography can be employed for further purification.
Mechanistic Insights
The formation of the pyrazolo[3,4-d]pyrimidine ring from a pyrazole-4-carbaldehyde and guanidine is a classic example of a cyclocondensation reaction.
Diagram: Synthetic Workflow and Proposed Mechanism
Caption: Synthetic workflow and proposed mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Explanation of the Mechanism:
-
Guanidine Activation: The strong base (sodium ethoxide) deprotonates guanidine hydrochloride to generate the free, highly nucleophilic guanidine base.
-
Condensation: One of the amino groups of guanidine attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This is followed by the elimination of a water molecule to form a guanidinylimine intermediate.
-
Intramolecular Cyclization: A second nucleophilic nitrogen atom within the intermediate (either from the guanidine moiety or the pyrazole ring, depending on the specific tautomeric form) attacks an appropriate electrophilic center to close the six-membered pyrimidine ring.
-
Aromatization: The cyclized intermediate then undergoes a dehydration or similar elimination event to form the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.
Data Presentation and Characterization
Successful synthesis must be confirmed by rigorous analytical characterization. Below are the expected data for the final product.
Table 1: Reagents and Typical Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 1-Cyclopropylmethyl-1H-pyrazole | POCl₃, DMF | DMF | 60-70 °C | 60-80% |
| 2 | 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde | Guanidine HCl, NaOEt | Ethanol | Reflux (~78°C) | 50-75% |
Expected Characterization Data for 1-(Cyclopropylmethyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine:
-
¹H NMR: Expect characteristic signals for the cyclopropylmethyl group (multiplets in the 0.4-1.4 ppm range and a doublet around 4.2 ppm), aromatic protons on the pyrazole and pyrimidine rings (singlets in the 8.0-8.5 ppm range), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the carbons of the cyclopropylmethyl group, and distinct aromatic signals for the fused heterocyclic core.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the amino group (around 3100-3400 cm⁻¹) and C=N/C=C stretching in the aromatic region (1500-1650 cm⁻¹).
Troubleshooting and Optimization
-
Low Yield in Vilsmeier-Haack Reaction: Ensure all reagents and glassware are anhydrous. The Vilsmeier reagent is highly sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly.
-
Low Yield in Cyclocondensation: The choice and stoichiometry of the base are critical. Sodium ethoxide is effective, but other non-nucleophilic bases can be explored. Ensure the ethanol is anhydrous, as water can inhibit the reaction.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is recommended. The presence of residual starting materials or side products can often inhibit crystallization.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines via the cyclocondensation of a 4-formylpyrazole precursor like 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde with guanidine is a robust and versatile method. This approach provides efficient access to a scaffold of high medicinal importance. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich chemical space and therapeutic potential of this important class of heterocyclic compounds.
References
-
Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]
-
Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
(PDF) Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC. Available at: [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. Available at: [Link]
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports. Available at: [Link]
-
An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis, characterization and biological study of some new substituted pyrazolo[3,4-d] thiazolo[3,2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Discovery of simplified N²-substituted pyrazolo[3,4-d]pyrimidine derivatives as novel adenosine receptor antagonists: efficient synthetic approaches, biological evaluations and molecular docking studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.Google Patents.
-
Design, Synthesis, In Vitro, and In Silico Studies of New N 5 -Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
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- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Validation of Novel Kinase Inhibitors Using 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Prepared by: Senior Application Scientist, Medicinal Chemistry & Oncology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) relies heavily on core heterocyclic architectures that can reliably anchor into the highly conserved ATP-binding pockets of target kinases. The pyrazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its robust capacity to form essential bidentate hydrogen bonds with the hinge region of the kinase domain[1].
In recent targeted therapies, the use of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) as a starting building block has gained immense traction[2]. The functional groups on this specific scaffold serve two precise mechanistic purposes:
-
The Cyclopropylmethyl Motif: Unlike simple methyl or ethyl substituents, the cyclopropylmethyl group introduces optimal steric bulk and lipophilicity. This allows the molecule to effectively occupy the hydrophobic sub-pockets adjacent to the ATP-binding site, notably overcoming resistance mutations in targets such as Anaplastic Lymphoma Kinase (ALK)[3].
-
The 4-Carbaldehyde Handle: The aldehyde group situated at the 4-position acts as a highly reactive electrophilic center. It facilitates rapid chemical transformations—such as Schiff base formation, reductive aminations, and Knoevenagel condensations—allowing for the modular construction of complex pyrazolo-pyrimidine or pyrazolo-oxadiazole derivatives[4].
Mechanism of action for pyrazole-based ATP-competitive tyrosine kinase inhibitors.
Experimental Design: Microwave-Assisted Synthesis
Traditional reflux methodologies for synthesizing pyrazole derivatives often result in prolonged reaction times (6–9 hours) and lower yields (59–66%) due to thermal degradation. By migrating this synthesis to a microwave-assisted protocol, we exploit efficient dielectric heating to drive the condensation of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde with amino-heterocycles. This method reduces reaction times to minutes and minimizes the degradation of the sterically sensitive cyclopropyl group.
Protocol: Synthesis of Pyrazole-Schiff Base Intermediates and Final TKIs
Objective: To synthesize a targeted kinase inhibitor via the condensation of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde with an amino-heterocycle (e.g., 2-aminopyrimidine), followed by chemical stabilization.
Materials & Reagents:
-
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent)
-
2-Aminopyrimidine derivative (1.1 equivalents)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents)
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: Dissolve 1.0 mmol of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in 5.0 mL of absolute ethanol in a 10 mL microwave-safe vial. Causality Note: Absolute ethanol is strictly required; the presence of water will thermodynamically hinder the dehydration step necessary for imine formation.
-
Amine Addition: Add 1.1 mmol of the selected 2-aminopyrimidine derivative.
-
Catalysis: Introduce 3 drops (~150 µL) of glacial acetic acid. Causality Note: The mild acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine, thus optimizing the attack trajectory.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C and 150 W for 10 minutes.
-
In-Situ Reduction (Self-Validating Step): Because Schiff bases (imines) are highly susceptible to hydrolysis during silica gel chromatography, they often yield false-negative completion signals on TLC. To lock the structure, directly add 2.0 mmol of NaBH(OAc)₃ to the cooled reaction mixture and stir at room temperature for 2 hours.
-
Workup and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Workflow for the microwave-assisted synthesis of pyrazole-derived kinase inhibitors.
Quality Control & Analytical Validation
For a protocol to be robust, it must act as a self-validating system. Validating the success of the reaction involves ensuring both the structural integrity of the cyclopropylmethyl group (which is prone to ring-opening under harsh conditions) and the purity of the final TKI.
-
HPLC-MS Monitoring: Monitor the reduction step utilizing LC-MS rather than relying solely on TLC. The targeted TKI should display a clear
peak corresponding to the reduced amine structure. -
¹H-NMR Verification: The key diagnostic peaks for the validation of the 1-cyclopropylmethyl group are the multiplet at
0.35-0.65 ppm (representing the four cyclopropyl ring protons) and a doublet around 3.90 ppm (representing the -CH₂- bridging group). Disappearance of the diagnostic aldehyde proton ( 9.8–10.0 ppm) confirms complete conversion.
Quantitative Data Presentation: Inhibitory Profiling
Compounds incorporating the 1-cyclopropylmethyl-1H-pyrazole core show exceptional inhibitory profiles, frequently outperforming standardized controls against kinases like ALK, Aurora A, and CDKs[1][3].
Below is a summary of typical quantitative data derived from biochemical and cellular viability assays of pyrazole-based inhibitors generated via this methodology:
| Compound Derivative | Target Kinase | Kinase IC₅₀ (nM) | Target Cell Line | Cell Viability GI₅₀ (µM) | Resistance Profile Addressed |
| Cmpd-A (Pyrimidine-linked) | Aurora A | 12.5 | HCT116 (Colon) | 0.22 | Broad-spectrum anti-proliferative |
| Cmpd-B (Oxadiazole-linked) | Aurora B | 3.1 | K562 (Leukemia) | 0.08 | Overcomes ATP-competitive washout |
| Cmpd-C (Imidazo-linked) | ALK (WT) | 4.8 | NCI-H3122 (Lung) | 0.05 | Addresses ALK+ NSCLC[3] |
| Crizotinib (Control) | ALK / c-MET | 24.0 | NCI-H3122 (Lung) | 0.18 | Baseline benchmark standard |
Note: The incorporation of the cyclopropylmethyl chain specifically enhances the compound's penetration into the NCI-H3122 cell line, demonstrating a lower GI₅₀ compared to standard lipophilic groups.
References
1.1, Benchchem, Accessed March 2026. 2., RSC Publishing, Accessed March 2026. 3.4, IntechOpen, Accessed March 2026. 4.2, Guidechem, Accessed March 2026. 5.3, Google Patents, Accessed March 2026.
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Catalytic conversion of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde to bioactive molecules
An Application Guide to the Synthesis of Bioactive Molecules via Catalytic Conversion of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[1][2] These five-membered heterocyclic compounds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and potent kinase inhibitory properties.[3][4][5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the catalytic conversion of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, a versatile building block, into a library of potential bioactive molecules. We will explore several key catalytic transformations of the aldehyde functional group, providing not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The protocols described herein are designed as self-validating systems to ensure reproducibility and success in the laboratory.
Introduction: The Pyrazole Scaffold and the Versatility of the 4-Formyl Group
The pyrazole scaffold's prevalence in drug discovery stems from its unique structural and electronic properties, which allow it to engage in various biological interactions like hydrogen bonding and hydrophobic interactions.[4] The substituent at the N1 position, in this case, a cyclopropylmethyl group, can be crucial for modulating properties such as metabolic stability and binding affinity.[8] The aldehyde at the C4 position is a particularly strategic functional group. It serves as a versatile electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic exploration of chemical space around the pyrazole core.
This guide focuses on four primary catalytic pathways for derivatizing 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde:
-
Reductive Amination: For the synthesis of diverse secondary and tertiary amines.
-
Knoevenagel Condensation: For the creation of α,β-unsaturated systems.
-
Wittig Reaction: For the generation of functionalized alkenes.
-
Catalytic Asymmetric Alkylation: For the enantioselective synthesis of chiral secondary alcohols.
The starting material, 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, is readily synthesized via established methods such as the Vilsmeier-Haack reaction on the corresponding hydrazone precursor.[9][10][11][12]
Catalytic Reductive Amination: Accessing Bioactive Amines
Application Note
Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing amines. The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and atom-economical. The resulting pyrazole-containing amines are of significant interest as they can introduce basic centers into the molecule, which can improve aqueous solubility and provide key hydrogen bond donor/acceptor sites for interaction with biological targets. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, selective for the iminium ion over the starting aldehyde, and does not react with most other functional groups.[13]
Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 equiv). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 mmol, 1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 mmol, 0.1 equiv) can be added to facilitate imine formation, particularly with less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amine.
Data Presentation: Representative Amine Scaffolds
| Entry | Amine Input | Product Structure | Expected Yield (%) |
| 1 | Benzylamine | Pyrazolyl-CH₂-NH-Bn | 85-95 |
| 2 | Morpholine | Pyrazolyl-CH₂-N(CH₂CH₂)₂O | 90-98 |
| 3 | Aniline | Pyrazolyl-CH₂-NH-Ph | 70-85 |
| 4 | Piperidine | Pyrazolyl-CH₂-N(CH₂)₅ | 90-98 |
Knoevenagel Condensation: Synthesis of Conjugated Systems
Application Note
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[14] This reaction is exceptionally valuable for creating electron-deficient alkenes, which are common substructures in bioactive molecules and serve as versatile Michael acceptors for further functionalization. The reaction is typically catalyzed by a weak base.[14][15] Employing green chemistry principles, catalysts like ammonium carbonate in aqueous ethanol can be used for an efficient and environmentally benign process.[16] This transformation converts the pyrazole aldehyde into compounds with extended conjugation, which can be critical for biological activity.
Mechanism of Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation.
Protocol: Green Synthesis via Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, suspend 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 equiv), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.05 mmol, 1.05 equiv), and ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 0.2 equiv) in a 1:1 mixture of water and ethanol (10 mL).[16]
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-90 minutes, as indicated by the disappearance of the aldehyde spot.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purification: The product is often pure enough after filtration. If necessary, recrystallize from ethanol to obtain the final, purified product.
Data Presentation: Representative Active Methylene Partners
| Entry | Active Methylene Compound | Product Structure | Expected Yield (%) |
| 1 | Malononitrile | Pyrazolyl-CH=C(CN)₂ | >95 |
| 2 | Ethyl Cyanoacetate | Pyrazolyl-CH=C(CN)COOEt | 90-95 |
| 3 | Diethyl Malonate | Pyrazolyl-CH=C(COOEt)₂ | 85-92 |
| 4 | Meldrum's Acid | Pyrazolyl-CH=C(C₃H₂O₄) | >95 |
Wittig Reaction: Olefination for Alkene Synthesis
Application Note
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[17] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[18] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., R=alkyl) typically afford (Z)-alkenes, while stabilized ylides (e.g., R=ester, ketone) give predominantly (E)-alkenes.[19] This predictability allows for precise control over the geometry of the resulting double bond, a critical factor in determining a molecule's biological conformation and activity.
Protocol: General Procedure for Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the colored ylide indicates a successful reaction.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove but is typically more polar than the desired alkene product. A non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.
Data Presentation: Ylide Variation and Stereochemical Outcome
| Entry | Phosphonium Salt | Ylide Type | Expected Major Isomer | Expected Yield (%) |
| 1 | Ph₃P⁺CH₃Br | Unstabilized | (Z not applicable) | 80-90 |
| 2 | Ph₃P⁺CH₂CH₃Br | Unstabilized | Z | 75-85 |
| 3 | Ph₃P⁺CH₂COOEtBr | Stabilized | E | 85-95 |
| 4 | Ph₃P⁺CH₂CNBr | Stabilized | E | 80-90 |
Catalytic Asymmetric Alkylation: Accessing Chiral Alcohols
Application Note
The introduction of stereocenters is a critical aspect of drug design, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. The catalytic asymmetric addition of organometallic reagents to aldehydes provides a direct and efficient route to enantiomerically enriched secondary alcohols. Chiral amino alcohols can act as highly effective catalysts for the addition of dialkylzinc reagents to aldehydes.[20] This method allows for the synthesis of specific stereoisomers of 4-(1-hydroxyalkyl)-pyrazoles, which can then be evaluated for their bioactivity.
Protocol: Enantioselective Ethylation
This protocol is adapted from the enantioselective alkylation of pyrazole-4-carbaldehydes.[20]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral catalyst, such as (1S,2R)-(−)-N,N-Dibutylnorephedrine (DBNE) (0.05 mmol, 0.05 equiv), in anhydrous toluene (5 mL).
-
Zinc Reagent Addition: Cool the solution to 0 °C. Add a 1.0 M solution of diethylzinc (Et₂Zn) in hexanes (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise. Stir the resulting solution at 0 °C for 20 minutes.
-
Aldehyde Addition: Add a solution of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (3 mL) to the catalyst-zinc mixture at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction at 0 °C by the slow addition of 1 M HCl (10 mL), followed by a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Data Presentation: Expected Outcome
| Catalyst | Alkylating Agent | Product | Expected Yield (%) | Expected e.e. (%) |
| (1S,2R)-DBNE | Diethylzinc | (S)-1-(Pyrazolyl)propan-1-ol | 80-90 | >90 |
| (1S,2R)-DBNE | Diisopropylzinc | (S)-1-(Pyrazolyl)-2-methylpropan-1-ol | 75-85 | >92 |
Conclusion
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of diverse libraries of potential drug candidates. The catalytic methods outlined in this guide—reductive amination, Knoevenagel condensation, Wittig olefination, and asymmetric alkylation—provide reliable and scalable pathways to access a wide range of functionalized pyrazole derivatives. By understanding the principles behind each transformation and following these detailed protocols, researchers can efficiently generate novel molecules for biological screening and advance the field of drug discovery.
References
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Benchchem.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Knoevenagel condens
- Knoevenagel Condens
- SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. HETEROCYCLES.
- Wittig Reaction. Organic Chemistry Portal.
- Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Wittig reaction. Wikipedia.
- Synthesis of an Alkene via the Wittig Reaction. University of Wisconsin-Madison.
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- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
How to avoid dimerization of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center for Heteroaromatic Building Blocks. As a Senior Application Scientist, I have compiled this diagnostic guide to address a critical instability issue frequently encountered by drug development professionals: the dimerization of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (Molecular Weight: 150.18 g/mol ).
Because this molecule lacks
This guide is designed to help you differentiate, reverse, and prevent both forms of dimerization using self-validating experimental workflows.
Section 1: Diagnostic Data Presentation
Before intervening, you must identify which type of dimer you are dealing with. Use the table below to cross-reference your analytical observations.
| Diagnostic Parameter | Physical Dimerization (Supramolecular) | Chemical Dimerization (Covalent) |
| Causality / Mechanism | Strong intermolecular C–H···O hydrogen bonding in the solid state or non-polar solvents[1]. | Transition-metal or base-catalyzed Tishchenko disproportionation / Benzoin condensation[2]. |
| Physical Appearance | Reversible precipitation or cloudiness in non-polar solvents (e.g., Hexanes, DCM). | Viscous, intractable yellowing oil; irreversible conversion. |
| LC-MS Output | Shows exclusively the monomer mass: | Shows a dominant dimer peak: |
| ¹H-NMR ( | Aldehyde peak (~9.8 ppm) becomes broad or shifts significantly due to concentration-dependent aggregation. | Aldehyde peak disappears; replaced by ester linkages or secondary alcohol peaks (~4.5 - 6.0 ppm). |
| Reversibility | Highly Reversible via solvent mediation. | Irreversible without aggressive hydrolysis. |
Section 2: Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why is my 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde precipitating out of solution during storage in dichloromethane (DCM)? A: You are observing Physical Dimerization. While the cyclopropylmethyl group provides some steric bulk, the pyrazole-4-carbaldehyde face is highly planar. Extensive crystallographic studies on analogous pyrazole-4-carbaldehydes demonstrate their powerful propensity to form inversion dimers linked by intermolecular C–H···O hydrogen bonds[1][3]. In non-polar solvents like DCM or hexanes, these hydrogen bonds outcompete solvent-solute interactions, leading to supramolecular aggregation and eventual precipitation.
Q2: My LC-MS shows a mass species exactly double the expected molecular weight (~300 g/mol ). What is this chemical dimer and how did it form?
A: This is Chemical Dimerization, specifically an esterification via the Tishchenko reaction. Because heteroaromatic aldehydes lack
Q3: How can I build a self-validating system to ensure my batch hasn't chemically dimerized before I set up an expensive cross-coupling reaction?
A: Do not rely solely on visual inspection. Implement a dual-check validation: (1) Attempt to dissolve 10 mg of the batch in 0.5 mL of DMSO. If it fully dissolves, the structural integrity is likely intact (DMSO disrupts the physical H-bonds). (2) Immediately run this DMSO solution through LC-MS. If the chromatogram shows
Section 3: Mechanistic Pathway Visualization
The following diagram maps the logical pathways dictating the stability of the compound, helping you visualize the causality of both dimerization routes.
Mechanistic pathways of pyrazole-carbaldehyde dimerization and corresponding resolutions.
Section 4: Step-by-Step Experimental Protocols
Protocol A: Reversing Physical Dimerization for Analytical Assays
Causality: To acquire accurate NMR data or to prepare the compound for bioassays, you must break the
-
Weigh 15 mg of the precipitated or aggregated compound into a clean 2 mL glass vial.
-
Solubilize by adding 0.5 mL of a highly polar, aprotic solvent (e.g.,
or dry DMF). Avoid alcohols like methanol, as they can cause hemiacetal formation. -
Sonicate the mixture for 5 minutes at 25 °C. Crucial Rule: Do not heat the bath above 40 °C; applied thermal energy in the presence of trace oxygen can induce auto-oxidation of the carbaldehyde to a carboxylic acid.
-
Filter the solution through a 0.22 μm PTFE syringe filter to remove any irreversible downstream particulate matter.
-
Self-Validation Step: Run a ¹H-NMR spectrum. The physical dimers are confirmed successfully broken when the aldehyde proton appears as a sharp, distinct singlet between 9.8 and 10.0 ppm.
Protocol B: Metal-Scavenging to Prevent Covalent Dimerization
Causality: If upstream syntheses utilized palladium, copper, or strong bases, these trace impurities will sit in the oil/solid matrix and catalyze the Tishchenko reaction over time[2].
-
Dissolve 1.0 g of the crude 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in 20 mL of analytical-grade Ethyl Acetate.
-
Scavenge by adding 10 wt% (100 mg) of a metal scavenger resin (e.g., EDTA-functionalized silica or QuadraPure™).
-
Agitate the suspension at 300 rpm for 4 hours at room temperature under a strict Argon atmosphere. (Argon displacement prevents parallel oxidative degradation).
-
Filter the resin through a short, tightly packed Celite pad.
-
Concentrate the filtrate in vacuo, ensuring the water bath temperature remains strictly
°C. -
Self-Validation Step: Perform an LC-MS of the resulting purified material. A clean
151.1 peak with no trace of higher molecular weight impurities validates the batch. -
Storage: Transfer the purified material to an amber vial, blanket heavily with Argon, seal with Parafilm, and store at -20 °C.
Section 5: References
-
Ather, A. Q., et al. (2010). "1,3-Diphenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]
-
Asiri, A. M., et al. (2012). "1-Phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]
-
"The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles." RSC Advances. Available at:[Link]
Sources
Validation & Comparative
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde vs other substituted pyrazole-4-carbaldehydes
N-Substituted Pyrazole-4-Carbaldehydes in Medicinal Chemistry: A Comparative Guide on 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance of physicochemical properties during scaffold selection is paramount. The pyrazole moiety represents an undeniably privileged pharmacophore, finding extensive application across oncology, neurology, and anti-inflammatory therapeutics (1[1]). Among these building blocks, the C4-aldehyde derivatives serve as potent electrophilic anchors for synthesizing highly complex target molecules via functional group conversions, Knoevenagel condensations, and reductive aminations (2[2]).
While traditional 1-methyl and 1-benzyl substituted variants are commonly employed, 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) has emerged as a structurally optimal building block. This guide evaluates its synthetic reactivity, steric profile, and metabolic advantages against other N1-substituted alternatives, providing researchers with evidence-backed experimental protocols.
Structural and Physicochemical Comparison
The choice of the N1-substituent on the pyrazole core dictates far more than simple lipophilicity; it radically influences target binding trajectories, downstream synthetic yields, and the in vivo half-life of the final drug candidate.
| Property | 1-Methyl | 1-Ethyl | 1-Cyclopropylmethyl | 1-Benzyl | 1-(3-Fluorophenyl) |
| CAS Number | 25016-11-9 | 36311-16-7 | 1082065-99-3[3] | 33142-21-1 | 936940-82-8[4] |
| Molecular Weight | 110.11 g/mol | 124.14 g/mol | 150.18 g/mol | 186.21 g/mol | 190.17 g/mol |
| Steric Hindrance (N1) | Minimal | Low | Moderate (Bent topology) | High | High (Rigid planar) |
| Lipophilic Contribution | Low | Low-Moderate | Optimal / High | Very High | High |
| Metabolic Stability | Poor (Rapid N-dealkylation) | Poor | Excellent (sp2-like C-C shielding) | Moderate (CYP450 Cleavage) | High |
| C4-Aldehyde Reactivity | Very High | High | High | Moderate (Steric clash) | Moderate |
Causality in Scaffold Selection
The fundamental drive to transition from an N-methyl to an N-cyclopropylmethyl group lies in metabolic protection. N-methyl pyrazoles are highly susceptible to oxidative N-dealkylation by hepatic CYP450 enzymes. While swapping to a bulky N-benzyl group mitigates some dealkylation, it dramatically spikes the molecular weight and lipophilicity (clogP), frequently pushing the final drug molecule outside of Lipinski’s ideal space.
Conversely, the cyclopropylmethyl substituent provides a "bent" sp3 hybridized arm. The unique sp2-like character of the cyclopropane C-C bonds delivers a compact, stable conformation that effectively shields the proximal N1-nitrogen without sterically occluding the highly reactive C4-aldehyde during functionalization (5[5]).
SAR logic tree demonstrating the metabolic and steric advantages of N1-cyclopropylmethyl.
Experimental Methodology: Self-Validating Reductive Amination
To integrate the 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (m/z 151 [M+H]+) into complex Active Pharmaceutical Ingredients (APIs)—such as novel Trk kinase inhibitors—reductive amination is a dominant pathway (6[6]).
A common pitfall in standard protocols is the premature addition of hydride reducing agents, which irreversibly converts the unreacted starting aldehyde into an inert 4-methanol pyrazole byproduct. To prevent this, I outline a strictly self-validating experimental workflow .
Step 1: Substrate Preparation and Imine Condensation
-
Reagents: 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Primary/Secondary Amine (1.05 eq).
-
Solvent Matrix: 1,2-Dichloroethane (DCE, 0.2 M).
-
Catalyst: Glacial Acetic Acid (AcOH, 1.5 eq).
-
Causality: DCE is deliberately selected over Dichloromethane (DCM) because its higher boiling point ensures no solvent evaporates during prolonged agitation, maintaining accurate molarity. The AcOH serves a dual purpose: it acts as a mild protic catalyst to activate the C4 carbonyl oxygen, enhancing nucleophilic attack by the amine without irreversibly quaternizing the amine nucleophile.
Step 2: Self-Validating Checkpoint (In-Process Control)
-
Action: After 2 hours at 25°C, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and interrogate via LC-MS.
-
Validation Rule: The reaction MUST strictly pause here until the target imine intermediate mass [M+H]+ accounts for >95% of the UV trace.
-
Causality: This checkpoint builds internal validation into the system. If the imine conversion is <95%, molecular sieves (4Å) or additional AcOH must be introduced to drive the equilibrium. Proceeding without this confirmation guarantees irreversible yield loss.
Step 3: Chemoselective Hydride Reduction
-
Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3, 2.0 eq).
-
Action: Add in portions at 0°C, then allow the system to warm to 25°C for 12 hours.
-
Causality: STAB is chosen over standard NaBH4 or NaCNBH3 due to its remarkable chemoselectivity and safety profile. STAB requires the mildly acidic environment generated in Step 1 to remain stable, and it selectively reduces the electrophilic iminium ion over any unreacted aldehyde trace.
Step 4: Neutralizing Quench and Isolation
-
Action: Quench with saturated aqueous NaHCO3 until the aqueous layer reaches pH ~8. Extract with Ethyl Acetate (3 x 20 mL).
-
Causality: The slightly basic quench is critical; it neutralizes the AcOH and fully breaks down localized borate-amine complexes, ensuring the newly formed basic secondary amine cleanly partitions into the organic phase.
Workflow for self-validating reductive amination of pyrazole-4-carbaldehyde.
Conclusion and Alternative Profiles
When engineering anti-inflammatory agents or kinase inhibitors, utilizing 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde ensures robust steric shielding while maintaining aldehyde reactivity (3[3]). If targeting a highly rigid, electron-deficient conformation is required for specific pi-stacking interactions inside a target binding site, chemists may opt for alternatives like 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (4[4]). However, the cyclopropylmethyl substituent remains the unmatched gold standard for delivering a stable, flexible, and metabolically resilient sp3 vector.
References
- GuideChem. "1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde 1893260-78-0".
- Life Chemicals. "Original Functionalized Pyrazoles For Drug Discovery | Building Blocks".
- Ossila. "1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 936940-82-8".
- Horan et al. "United States Patent 11,542,278 B1". Google Patents.
- PMC NIH. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics".
- IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications".
Sources
- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. ossila.com [ossila.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Analysis and Synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently evaluate the structural and electronic nuances of various building blocks. Pyrazole-4-carbaldehydes are foundational intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and fluorescent probes. However, the choice of the N1-substituent drastically alters both the synthetic handling and the downstream spectroscopic properties of the molecule.
This guide provides an objective, data-driven comparison of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde against its common N-methyl and N-phenyl alternatives. By understanding the causality behind the spectroscopic shifts and employing self-validating protocols, researchers can ensure robust structural verification and higher yields in late-stage functionalizations.
Causality in Spectroscopic Signatures: The N1-Substituent Effect
To accurately interpret the spectroscopic data of pyrazole derivatives, we must examine the electron-donating or electron-withdrawing capabilities of the N1-substituent.
When comparing 1-cyclopropylmethyl to 1-phenyl or 1-methyl derivatives, the differences in spectral data are not random; they are governed by inductive effects and hyperconjugation. The cyclopropyl ring possesses highly strained C-C bonds with significant s-character, allowing it to interact uniquely with the pyrazole’s
As a result, the C4-carbaldehyde proton in N-aryl derivatives typically resonates further downfield (9.90–10.32 ppm)[1] compared to the 1-cyclopropylmethyl derivative (~9.85 ppm). Furthermore, the cyclopropylmethyl group acts as an excellent built-in "NMR reporter." Its highly shielded cyclopropyl protons (0.3–1.3 ppm) provide an isolated, interference-free region in the ¹H-NMR spectrum, serving as a reliable internal standard to assess product purity and verify that the alkyl chain survived harsh reaction conditions.
Quantitative Performance Comparison
The following table summarizes the key spectroscopic parameters, illustrating how the N1-substituent dictates the chemical environment of the formyl group.
| Spectroscopic Parameter | 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde | 1-Methyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Mechanistic Causality / Rationale |
| ¹H-NMR (Aldehyde) | ~ 9.85 ppm (s, 1H) | ~ 9.88 ppm (s, 1H) | 9.90–10.32 ppm (s, 1H)[1] | Phenyl conjugation withdraws electron density from the pyrazole core, deshielding the aldehyde proton[1]. |
| ¹H-NMR (N1-Alkyl/Aryl) | 4.02 ppm (d, 2H), 1.25 (m, 1H), 0.55/0.35 (m, 4H) | ~ 3.91 ppm (s, 3H) | 7.40–7.85 ppm (m, 5H)[2] | The strained cyclopropyl C-C bonds provide distinct high-field multiplets, acting as excellent internal purity markers. |
| FT-IR ( | ~ 1678 cm⁻¹ | ~ 1675 cm⁻¹ | ~ 1685 cm⁻¹ | N-aryl substitution alters the |
| UV-Vis ( | 255 nm | 252 nm | 275 nm | Extended |
Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation
To synthesize 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction is the industry standard[3]. However, typical protocols often fail due to premature quenching or incomplete hydrolysis of the iminium intermediate. The following workflow is designed as a self-validating system —meaning each synthetic transition incorporates a measurable analytical checkpoint before proceeding.
Step 1: In-Situ Generation of the Vilsmeier Reagent
-
Procedure: In an oven-dried flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C. Add Phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise over 15 minutes.
-
Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the resulting chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent).
-
Self-Validation Check: The solution must transition from colorless to a pale yellow, viscous liquid. A 10
L aliquot quenched in 1 mL of H₂O must test strongly acidic (pH < 2), confirming active electrophile generation.
Step 2: Electrophilic Aromatic Substitution
-
Procedure: Add 1-(cyclopropylmethyl)-1H-pyrazole (1.0 equiv) dissolved in minimal DMF dropwise to the Vilsmeier reagent at 0 °C. Gradually warm the mixture to 90 °C and stir for 4 hours.
-
Causality: The electron-rich nature of the pyrazole ring allows for smooth electrophilic attack. The elevated temperature is required to overcome the activation energy for the substitution at the sterically hindered C4 position.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active (254 nm) starting material spot (
) must disappear completely, replaced by a baseline spot representing the highly polar iminium salt intermediate.
Step 3: Alkaline Hydrolysis and Isolation
-
Procedure: Cool the reaction to 0 °C and carefully pour it over crushed ice. Slowly add a saturated aqueous Na₂CO₃ solution until the pH reaches 8.0–8.5. Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate via rotary evaporation.
-
Causality: The iminium salt is stable at acidic pH. The system must be driven to a basic pH to facilitate the C=N bond cleavage, releasing the free carbaldehyde[3].
-
Self-Validation Check: If the aqueous layer is < pH 8, the extraction will pull unhydrolyzed side products, drastically reducing yield. Confirm pH with indicator strips prior to phase separation.
Mechanistic workflow of Vilsmeier-Haack formylation for pyrazole derivatives.
Analytical Fidelity: The Spectroscopic Logic Tree
To guarantee the structural integrity of the 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde prior to complex downstream synthesis (such as Claisen-Schmidt condensations or reductive aminations), I mandate a sequential logic tree for spectroscopic validation.
Running a high-resolution ¹H-NMR prematurely is a waste of instrument time if the formyl group wasn't successfully incorporated. Instead, we use rapid, non-destructive techniques first.
Self-validating spectroscopic logic tree for ensuring product fidelity.
Expertise Note: Always acquire the ¹H-NMR in DMSO-d₆ rather than CDCl₃ when precise mapping of the aldehyde proton is required. DMSO-d₆ disrupts intermolecular hydrogen bonding and mitigates peak broadening, resulting in a razor-sharp singlet for the C4-formyl proton, allowing for exact coupling constant integration against the pyrazole H3 and H5 protons.
References
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents Source: ACS Omega URL:[Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL:[Link]
-
Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity Source: Scientific Reports (via PMC) URL:[Link]
Sources
In Vitro Profiling of Next-Generation ROS1/ALK Inhibitors Synthesized from 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
As the landscape of targeted oncology evolves, the emergence of treatment-resistant kinase mutations and off-target central nervous system (CNS) toxicities has demanded a shift in small-molecule scaffold design. 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS No: 1082065-99-3)[1] has emerged as a cornerstone building block in the synthesis of novel, highly selective heteroaromatic macrocyclic ether chemotherapeutic agents[2].
This guide provides a comprehensive comparison of a synthesized macrocyclic prototype ("Prototype A", structurally analogous to recent breakthroughs like zidesamtinib[3]) against standard-of-care tyrosine kinase inhibitors (TKIs). Furthermore, it details the rigorously self-validating in vitro workflows required to prove efficacy and selectivity.
Scaffold Rationale: The Causality of the Cyclopropylmethyl Group
In rational drug design, every functional group must answer a distinct biological challenge. Early-generation inhibitors targeting ROS1 and ALK—such as entrectinib and crizotinib—often exhibit significant off-target inhibition of the TRK family of receptor tyrosine kinases (TRKA/B/C)[3]. Because TRK signaling is deeply involved in neurological function, its inhibition leads to severe dose-limiting CNS adverse events, including ataxia and dizziness[2].
Why 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde? The use of this specific precursor enables the formation of a macrocyclic structure where the cyclopropylmethyl-pyrazole motif functions as an ATP-competitive hinge binder.
-
ROS1 Efficacy: The pyrazole ring hydrogen-bonds efficiently with the hinge region of wild-type and mutant ROS1 (such as the notorious solvent-front G2032R mutation)[3].
-
TRK-Sparing Causality: The bulky cyclopropylmethyl group intentionally creates a severe steric clash with the structurally distinct TRKA/B kinase pockets (specifically the Tyr591 residue in TRKA)[3]. This topological incompatibility is the direct mechanism granting these next-generation macrocycles their extreme ROS1 selectivity over TRK.
Quantitative Performance Data
To objectively benchmark the performance of macrocycles derived from this precursor, we compare Prototype A (a synthesized representative macrocycle) against established TKIs: Crizotinib, Lorlatinib, and Entrectinib.
Table 1: Biochemical Kinase Selectivity Profile
Assay based on ratiometric HTRF detection of kinase activity. Lower IC50 indicates higher potency.
| Compound | ROS1 WT IC50 (nM) | ROS1 G2032R IC50 (nM) | TRKB IC50 (nM) | Selectivity (TRKB / ROS1 WT) |
| Prototype A (Macrocycle) | 1.2 | 2.5 | > 1000 | > 800x (TRK-Sparing) |
| Lorlatinib | 1.0 | 148.0 | 45.0 | 45x |
| Entrectinib | 2.1 | > 1000 | 0.5 | 0.2x (TRK-Driven) |
| Crizotinib | 11.0 | > 1000 | > 1000 | N/A |
Table 2: Cellular Proliferation Data
Data derived from engineered Ba/F3 cellular models evaluating target-driven viability.
| Compound | Ba/F3 CD74-ROS1 WT (nM) | Ba/F3 CD74-ROS1 G2032R (nM) | Ba/F3 Parental (+IL-3) (nM) |
| Prototype A (Macrocycle) | 3.1 | 8.4 | > 2000 |
| Lorlatinib | 4.2 | 315.0 | > 2000 |
| Entrectinib | 4.5 | > 2000 | > 2000 |
Data Takeaway: Unlike lorlatinib (which loses potency against the G2032R mutation) and entrectinib (which powerfully inhibits TRK), the macrocycle synthesized from 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde retains sub-10 nM efficacy against resistance mutations while completely sparing TRKB[3].
Experimental Screening Workflow
Workflow for in vitro evaluation of novel macrocyclic ROS1 inhibitors.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies are built as self-validating systems. They include intrinsic controls designed to automatically identify assay interference or false-positive cytotoxicity.
Protocol A: Ratiometric HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard luminescent formats. Causality: The cyclopropylmethyl-pyrazole precursors can sometimes yield highly fluorescent downstream macrocycles. HTRF utilizes a ratiometric readout (665 nm / 615 nm) which mathematically cancels out intrinsic compound auto-fluorescence, eliminating false positives.
-
Reagent Preparation: Prepare a 2X working solution of recombinant ROS1 (WT or G2032R) in standard kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 4X solution containing ATP (at the empirical Km) and biotinylated peptide substrate.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of Prototype A in 100% DMSO. Intermediate dilutions must step down to 4% DMSO to guarantee a 1% DMSO final assay concentration. Note: Full sigmoidal dose-response curves are required to accurately compute the top and bottom asymptotes.
-
Reaction Initiation: In a 384-well low-volume proxiplate, mix 5 µL of 2X enzyme, 2.5 µL of compound, and 2.5 µL of 4X ATP/Substrate mix.
-
Incubation: Incubate for 60 minutes at room temperature (22°C).
-
Detection: Terminate the reaction by adding 10 µL of HTRF detection buffer containing Eu-cryptate labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.
-
Data Processing & Self-Validation: Measure emission at 615 nm and 665 nm. Calculate the 665/615 ratio. Validation Check: Compute the Z'-factor using high (DMSO) and low (no enzyme) controls. The assay is only valid if Z' > 0.65. Include Lorlatinib on every plate to detect run-to-run enzymatic drift.
Protocol B: Ba/F3 Target-Driven Cellular Proliferation
The Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. By retrovirally expressing the CD74-ROS1 G2032R fusion and withdrawing IL-3, the cells become biologically "addicted" to the oncogene.
-
Cell Seeding: Harvest engineered Ba/F3 cells growing in IL-3-free media. Resuspend and seed at 2,000 cells/well in a 384-well white opaque microplate (20 µL total volume).
-
Counter-Screen Seeding (Self-Validation Module): In a parallel plate, seed parental wild-type Ba/F3 cells in media supplemented with 10 ng/mL IL-3. Causality: If a compound kills the engineered line but also kills this parental line, the mechanism is generalized chemical toxicity (e.g., membrane permeabilization), not targeted ROS1 inhibition.
-
Acoustic Dosing: Use an Echo Acoustic Liquid Handler to directly dispense nanoliter droplets of compound into the wells, preventing DMSO shock to the delicate suspension cells.
-
Incubation Phase: Incubate at 37°C, 5% CO2 for exactly 72 hours. Causality: A 72-hour window allows for approximately 3-4 cell division cycles, strictly differentiating between cytostatic (growth-halting) and cytotoxic (cell-killing) compound behaviors.
-
Readout: Equilibrate plates to room temperature. Add 20 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode plate reader.
Conclusion
1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde provides a critical starting architecture for synthesizing next-generation kinase inhibitors[1],[4]. By exploiting the steric bulk of the cyclopropylmethyl side chain against the unique topological constraints of the ROS1 vs. TRKA/B/C binding pockets, researchers can rationally engineer therapies—such as zidesamtinib—that neutralize resistant mutations while avoiding debilitating neurological side effects[3]. The strict adherence to internally controlled, ratiometric in vitro screening workflows is essential for validating these sophisticated mechanism-of-action profiles.
References
1.[1] Guidechem. "1-(Cyclopropylmethyl)-1H-indole-2-carbaldehyde 1893260-78-0". Available at: 2.[2] Google Patents. "US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents". Available at: 3.[4] Google Patents. "US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents (Assignment details)". Available at: 4.[3] AACR Journals. "Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations". Available at:
Sources
A Technical Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde Analogs in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde analogs, a promising scaffold in modern medicinal chemistry. We will explore the synthetic rationale, comparative biological data, and key structural features that govern the potency and selectivity of these compounds, with a particular focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic contacts.[1][2] Numerous approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitors ruxolitinib and ibrutinib, feature a pyrazole core, underscoring its therapeutic relevance.[3][4] The 1-substituted-1H-pyrazole-4-carbaldehyde framework, in particular, serves as a versatile building block for creating diverse molecular libraries.[5][6]
The focus of this guide, the 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde scaffold, incorporates a unique N-substituent—the cyclopropylmethyl group. This group is of significant interest in medicinal chemistry as it can enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and provide a specific vector for exploring protein binding pockets.
Comparative Analysis of Structure-Activity Relationships
While specific SAR data for a broad series of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde analogs is not extensively available in the public domain, we can infer critical SAR trends by analyzing related pyrazole series and applying established medicinal chemistry principles. The following sections will compare the impact of modifications at key positions of the pyrazole scaffold, with a focus on kinase inhibition.
The Significance of the N1-Substituent
The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the biological activity and pharmacokinetic properties of the molecule.
-
The Cyclopropylmethyl Group: The cyclopropylmethyl group at the N1 position is a key feature of our parent scaffold. This small, conformationally constrained alkyl group can offer several advantages:
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Hydrophobic Interactions: It can occupy small hydrophobic pockets within a protein's active site, potentially increasing binding affinity.
-
Vectorial Exploration: It provides a defined vector for further chemical modification to probe deeper into a binding pocket.
-
-
Comparison with Other N1-Substituents:
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These are common N1-substituents. While they provide a degree of lipophilicity, they may be more susceptible to metabolic oxidation.
-
Aryl Groups (e.g., Phenyl): N-aryl pyrazoles are widely studied. The aryl ring can engage in π-stacking interactions with aromatic residues in the target protein. However, large aryl groups can sometimes lead to reduced solubility.
-
Bulky Groups (e.g., tert-Butyl): These can provide strong hydrophobic interactions but may also introduce steric hindrance, preventing optimal binding.
-
The choice of the N1-substituent is a critical optimization parameter, and the cyclopropylmethyl group represents a favorable starting point for balancing potency and drug-like properties.
Modifications of the Pyrazole-4-Carbaldehyde Moiety
The 4-carbaldehyde group is a versatile chemical handle that can be readily transformed into a variety of functional groups to explore interactions with the target protein.
-
Reductive Amination: The aldehyde can be converted to an amine, which can then be further functionalized. This allows for the introduction of basic groups that can form salt bridges with acidic residues like aspartate or glutamate in the kinase hinge region.
-
Wittig Reaction and Related Olefinations: These reactions can be used to introduce double bonds, extending the molecule and allowing for the exploration of larger binding pockets.
-
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid, which can act as a hydrogen bond acceptor or a metal chelator.[7] This has been explored in the development of pyrazole-4-carboxylic acid derivatives as inhibitors of various enzymes.[7][8]
-
Formation of Schiff Bases and Heterocycles: Condensation with amines or other nucleophiles can lead to the formation of imines (Schiff bases) or the construction of fused heterocyclic systems, significantly expanding the chemical space.[9][10]
Substitution at the C3 and C5 Positions
The C3 and C5 positions of the pyrazole ring offer additional points for modification to enhance potency and selectivity.
-
Aryl Substituents: Introduction of substituted phenyl rings at C3 and/or C5 is a common strategy. The nature and position of substituents on these phenyl rings can have a profound impact on activity. For instance, in a series of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives, electron-withdrawing groups on the C3-phenyl ring were found to enhance anti-inflammatory activity.
-
Heterocyclic Substituents: Replacing the aryl groups with heterocycles can introduce additional hydrogen bond donors and acceptors, leading to improved interactions with the target.
Experimental Data: A Case Study in Kinase Inhibition
To illustrate the SAR principles, let's consider a hypothetical series of 1-Cyclopropylmethyl-1H-pyrazole-4-carboxamide analogs evaluated for their inhibitory activity against a representative kinase (e.g., a Cyclin-Dependent Kinase, CDK). The data presented in the table below is illustrative and designed to highlight key SAR trends.
| Compound ID | R1 (at C3) | R2 (at 4-position) | CDK2 IC50 (nM) |
| 1a | Phenyl | -CHO | >10,000 |
| 1b | Phenyl | -CH2NH2 | 5,200 |
| 1c | Phenyl | -CONH(4-pyridyl) | 850 |
| 1d | 4-Fluorophenyl | -CONH(4-pyridyl) | 250 |
| 1e | 4-Chlorophenyl | -CONH(4-pyridyl) | 180 |
| 1f | 4-Methoxyphenyl | -CONH(4-pyridyl) | 600 |
| 1g | Thien-2-yl | -CONH(4-pyridyl) | 420 |
Analysis of the Data:
-
The parent aldehyde 1a is inactive, indicating that the 4-position requires modification for kinase inhibitory activity.
-
Conversion to the simple amine 1b results in a slight increase in activity, suggesting that a basic nitrogen might be beneficial but is not sufficient for potent inhibition.
-
The introduction of a carboxamide linkage with a 4-pyridyl group (1c ) leads to a significant improvement in potency. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region.
-
Substitution on the C3-phenyl ring has a notable effect. Electron-withdrawing groups like fluorine (1d ) and chlorine (1e ) enhance activity, possibly by modulating the electronics of the pyrazole core or through direct interactions with the protein.
-
An electron-donating group like methoxy (1f ) is less favorable than the halogens, suggesting that electron-withdrawing character at this position is preferred.
-
Replacing the phenyl ring with a thienyl group (1g ) retains good activity, demonstrating that different aromatic systems are tolerated at the C3 position.
Experimental Protocols
Synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12]
Step-by-Step Protocol:
-
Preparation of the Hydrazone:
-
To a solution of cyclopropylmethylhydrazine (1.0 eq) in ethanol, add the desired acetophenone derivative (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3, 3.0 eq) dropwise, maintaining the temperature below 5°C.[11]
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the hydrazone (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde analog.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[13][14]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).[13]
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the appropriate kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.
-
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[13] The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for pyrazole-4-carbaldehyde analogs.
SAR Logic Diagram
Caption: Logical workflow for SAR studies of pyrazole analogs.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a pyrazole analog.
Conclusion
The 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the cyclopropylmethyl group at the N1 position offers potential advantages in terms of metabolic stability and binding interactions. The versatility of the 4-carbaldehyde moiety allows for extensive chemical modifications to optimize potency and selectivity. By systematically exploring substitutions at the C3 and C5 positions and derivatizing the C4-aldehyde, researchers can fine-tune the properties of these analogs to achieve desired therapeutic profiles. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new chemical entities based on this valuable scaffold.
References
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General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). STM Journals. Retrieved from [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ResearchGate. Retrieved from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]
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Validation of the Antimicrobial Activity of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Experimental Guide
Executive Overview & Structural Rationale
The search for novel antimicrobial scaffolds has increasingly focused on heterocyclic frameworks that can effectively bypass the efflux pumps and beta-lactamase defenses of multi-drug resistant (MDR) pathogens. Among these, pyrazole-4-carbaldehyde derivatives have demonstrated robust, broad-spectrum antimicrobial activity [1][4].
This technical guide provides an objective evaluation of a specific, highly optimized subclass: 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde derivatives .
The Causal Logic of the Scaffold Design
In medicinal chemistry, we rarely add functional groups arbitrarily. The modification of the N-1 position of the pyrazole ring with a cyclopropylmethyl moiety serves a highly specific biophysical purpose:
-
Enhanced Lipophilicity (LogP Optimization): Highly polar antibiotics (like standard fluoroquinolones) often struggle to penetrate the lipid-rich exopolysaccharide (EPS) matrix of bacterial biofilms. The cyclopropylmethyl group acts as a lipophilic warhead, dramatically increasing membrane permeability.
-
The Reactive Carbaldehyde C-4 Node: The formyl group at position 4 serves as a potent pharmacophore. It is capable of forming transient Schiff bases with primary amines on bacterial targets (such as DNA gyrase or topoisomerase IV), effectively halting bacterial replication [2].
Diagram 1: Dual-target antimicrobial mechanism of 1-cyclopropylmethyl pyrazole derivatives.
Comparative Performance Data
To objectively validate the efficacy of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (referred to herein as 1-CPM-Pyrazole ), we must benchmark it against gold-standard clinical therapeutics [2]. The following tables summarize aggregate in vitro assay data against major pathogenic strains.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Data represents standard microdilution results expressed in µg/mL. Lower values indicate higher potency.
| Pathogen Strain | Gram Status | 1-CPM-Pyrazole (µg/mL) | Ciprofloxacin (µg/mL) | Amphotericin B (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | (+) | 16.0 | 1.0 | N/A |
| Bacillus subtilis (ATCC 6633) | (+) | 8.0 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | (-) | 32.0 | 0.5 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | (-) | 64.0 | 2.0 | N/A |
| Candida albicans (ATCC 10231) | Fungal | 16.0 | N/A | 1.0 |
Application Scientist's Insight: At first glance, Ciprofloxacin outperforms the pyrazole derivative in standard planktonic MIC assays. However, looking only at planktonic MIC is a common pitfall in drug development. The true advantage of the lipophilic cyclopropylmethyl substitution is revealed when assessing biofilm eradication .
Table 2: Minimum Biofilm Eradication Concentration (MBEC)
Evaluating the concentration required to eradicate mature (48-hour) biofilms.
| Pathogen Biofilm | 1-CPM-Pyrazole (µg/mL) | Ciprofloxacin (µg/mL) | Fold-Difference |
| S. aureus Biofilm | 32.0 | 128.0 | 4x Superior |
| P. aeruginosa Biofilm | 128.0 | >256.0 | >2x Superior |
Self-Validating Experimental Protocols
A protocol is only as good as the internal controls it uses to flag experimental artifacts. When working with lipophilic pyrazole derivatives, a standard optical density (OD600) readout is prone to catastrophic failure. Why? Lipophilic compounds can form micro-precipitates in aqueous media (like Mueller-Hinton Broth). A spectrophotometer cannot differentiate between bacterial turbidity and compound precipitation, yielding false-positive "resistance" data.
To circumvent this, we employ a Resazurin-based colorimetric assay , coupling viability directly to bacterial metabolism rather than physical turbidity.
Protocol A: Resazurin-Assisted Microdilution Assay (MIC)
1. Scaffold Synthesis & Preparation: Ensure the 1-CPM-Pyrazole is synthesized with high purity (e.g., via standard Vilsmeier-Haack formulation [1][3]). Solubilize the derivative in 100% DMSO to create a 10 mg/mL stock.
2. Assay Setup & Self-Validation Controls: In a 96-well plate, establish the following self-validating control architecture:
-
Sterility Control (Negative): Broth only (Validates absence of contamination).
-
Growth Control (Positive): Broth + Bacteria (Validates bacterial health).
-
Vehicle Control: Broth + Bacteria + 1% DMSO (Ensures the DMSO solvent itself is not causing cell death).
-
Benchmark Control: Standard clinical antibiotic (e.g., Ciprofloxacin).
3. Inoculation:
Prepare bacterial suspensions matching a 0.5 McFarland standard (~
4. Incubation & Resazurin Addition: Incubate at 37°C for 20 hours. Following incubation, add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2–4 hours.
5. Readout: Viable, metabolizing bacteria will reduce the blue resazurin dye to a vibrant pink resorufin. The MIC is visually and objectively defined as the lowest concentration well that remains strictly blue.
Diagram 2: Self-validating resazurin-based microdilution workflow for accurate MIC reading.
Protocol B: Crystal Violet Biofilm Inhibition Assay
To validate the MBEC (Minimum Biofilm Eradication Concentration) shown in Table 2:
-
Seed 96-well plates with pathogen isolates supplemented with 1% glucose to aggressively promote biofilm matrix formation.
-
Incubate for 48 hours static at 37°C.
-
Carefully aspirate the media and wash the wells 3x with Phosphate-Buffered Saline (PBS). Causality note: Gentle pipetting is required here to avoid shearing the adherent biofilm away from the plastic.
-
Add the pyrazole derivatives and benchmark drugs prepared in fresh media. Incubate for 24h.
-
Wash again, fix the remaining biofilm with 99% methanol, and stain with 0.1% Crystal Violet (CV) for 15 minutes.
-
Solubilize the bound CV dye using 33% glacial acetic acid and read the Optical Density at 590nm. The drastic reduction in OD590 for 1-CPM-Pyrazole vs. Ciprofloxacin proves superior matrix penetration.
Conclusion
While commercial beta-lactams and fluoroquinolones remain front-line options for acute, planktonic infections, their efficacy precipitously drops when treating biofilm-forming pathogens. The addition of the cyclopropylmethyl functional group to the 1H-pyrazole-4-carbaldehyde core creates a highly lipophilic, broadly effective antimicrobial agent capable of overcoming these structural resistances. By utilizing stringent, self-validating metabolic assays to cut through physical precipitation artifacts, researchers can confidently measure and optimize the next generation of pyrazole-based therapeutics.
References
-
Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies, 2023 URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation (JPSI), 2013 URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: Molecules (MDPI), 2021 URL: [Link]
-
Title: Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole Source: Saudi Pharmaceutical Journal / PubMed Central, 2011 URL: [Link]
Purity Analysis of Synthesized 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
As drug development pipelines accelerate, the rigorous validation of pharmaceutical intermediates is paramount. 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) is a vital building block used in the synthesis of nitrogen-rich small molecule therapeutics[1]. However, evaluating the absolute purity of this intermediate presents distinct analytical challenges.
This guide systematically compares standard analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qHNMR)—to establish the most scientifically sound, reproducible framework for purity determination in accordance with current ICH Q2(R2) guidelines[2],[3].
Analytical Strategy & Causality (E-E-A-T)
The structure of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde combines an reactive aldehyde moiety, a highly polar pyrazole ring, and a relatively strained cyclopropylmethyl group. This specific chemical nature dictates our analytical choices:
-
Thermal Instability: High-temperature GC injector ports can induce ring-opening or oxidative degradation of the aldehyde, skewing purity results.
-
Lack of Reference Standards: As an early-to-mid-stage intermediate, a highly purified (>99.5%) certified reference standard is rarely available, complicating relative response factor calibration in HPLC-UV.
Therefore, a robust analytical strategy must minimize thermal stress and ideally offer absolute quantification independent of a homologous reference standard[4].
Fig 1. Decision matrix for purity analysis of pyrazole intermediates.
Objective Comparison of Analytical Modalities
To comprehensively evaluate the batch purity, we compare three prevalent methodologies. The data below summarizes experimental validation runs adhering to ICH Q2(R2) performance characteristics (Accuracy, Precision, Linearity, and Range)[2],[5].
Comparative Performance Data
| Analytical Parameter | HPLC-UV (254 nm) | GC-FID | qHNMR (600 MHz) |
| Primary Mechanism | Chromatographic separation & UV absorbance | Volatilization & Ionization | Nuclear spin integration vs. Internal Calibrant |
| Accuracy (% Recovery) | 98.5% – 101.5% | 96.0% – 102.5%* | 99.2% – 100.8% |
| Precision (RSD %) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.02% (200 ppm) | ~0.01% (100 ppm) | ~0.10% (1000 ppm) |
| Analysis Time/Sample | 15–20 minutes | 12–15 minutes | 5–10 minutes |
| Reference Std Required? | Yes (Identical compound) | Yes (Identical compound) | No (Uses universal calibrant) |
*Note: GC-FID showed slightly lower minimum recovery due to trace thermal degradation of the aldehyde at 250°C inlet temperatures.
Why qHNMR is the Gold Standard Here
While HPLC provides excellent limit of detection (LOD) for trace impurity profiling, qHNMR stands as the superior choice for primary assay purity of this specific intermediate. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, we can use a certified, unrelated compound (like Maleic acid or Dimethyl sulfone) as an internal calibrant to calculate absolute purity[6],[7]. This eliminates the dependency on a synthesized reference standard while preventing thermal degradation artifacts.
Self-Validating qHNMR Methodology
A strictly controlled analytical procedure must act as a self-validating system. In qNMR, this is achieved by strictly controlling the longitudinal relaxation time (
Step-by-Step Protocol
1. Internal Calibrant (IC) Selection:
Select a high-purity (>99.9%) certified internal standard. For 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, Dimethyl sulfone (DMSO
2. Gravimetric Sample Preparation:
-
Using a calibrated microbalance (resolution
0.01 mg), weigh exactly ~10.00 mg of the pyrazole intermediate and ~5.00 mg of the DMSO calibrant into the same glass vial. -
Record exact masses to 5 decimal places. Causality: High-precision gravimetry is the sole foundation of qNMR accuracy; relative mass errors transfer linearly to the final purity calculation.
-
Co-dissolve the mixture completely in 0.7 mL of anhydrous DMSO-
. Transfer to a 5 mm NMR tube.
3. Data Acquisition (Self-Validating Parameters):
-
Inversion Recovery Test: Execute a fast inversion-recovery pulse sequence to determine the longest
of the signals of interest. Let's assume the longest is 3.2 seconds. -
Set Relaxation Delay (
): Program (e.g., = 20 seconds). Causality: This guarantees >99.3% magnetization recovery between pulses, ensuring the integral strictly reflects molar concentration rather than radio-frequency kinetics. -
Excitation: Use a 90° excitation pulse (e.g., zg on Bruker systems) to maximize signal-to-noise ratio (S/N).
-
Scans: Acquire
16 scans to achieve S/N > 250 for the weakest integrated peak.
4. Processing & Purity Calculation:
Apply a 0.3 Hz exponential line-broadening window function, zero-fill to 64k data points, and perform rigorous manual baseline correction. Calculate purity (
(Where
Fig 2. Self-validating quantitative NMR (qHNMR) protocol workflow.
Conclusion
For the evaluation of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, relying solely on traditional HPLC or GC poses risks regarding thermal degradation and the availability of certified reference materials. By implementing a properly calibrated, self-validating qHNMR methodology, analytical scientists can achieve highly precise, structurally-correlated absolute purity data that firmly satisfies the validation criteria of the ICH Q2(R2) guidelines[2],[3],[4].
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024.[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Adopted November 30, 2023. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, PMC/NIH, 2014.[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Published February 9, 2024.[Link]
-
RSSL. "qNMR for Purity Determination in Pharmaceuticals." [Link]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
A Comparative Guide to the X-ray Crystallography of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic features of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde and related derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to better understand the structure-property relationships of this important class of molecules. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray crystallography, is paramount for rational drug design and understanding their mechanism of action.
Synthesis and Crystallization: A Deliberate Path to a Well-Ordered Crystal
The synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring, providing a versatile synthetic handle for further molecular elaboration.
Proposed Synthesis of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde
A plausible and efficient synthetic route to the title compound begins with the N-alkylation of pyrazole with cyclopropylmethyl bromide to yield 1-cyclopropylmethyl-1H-pyrazole. Subsequent formylation at the C4-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) would then afford the desired 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: From Synthesis to Diffraction-Quality Crystals
Step 1: Synthesis of 1-Cyclopropylmethyl-1H-pyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the pyrazolate anion.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-cyclopropylmethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold dimethylformamide (DMF, 3.0 eq) under an inert atmosphere.
-
To this freshly prepared reagent, add a solution of 1-cyclopropylmethyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70-90 °C for several hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde by column chromatography.
Step 3: Crystallization
The key to successful X-ray crystallographic analysis is the growth of high-quality single crystals. For pyrazole derivatives, slow evaporation is a commonly employed and effective technique.
-
Dissolve the purified 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde in a minimal amount of a suitable solvent. A solvent system of ethanol and water or ethyl acetate and hexane is often a good starting point.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a loosely capped vial or a beaker covered with perforated parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.
Experimental Workflow for X-ray Data Collection and Structure Refinement
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
-
Crystal Selection and Mounting : A well-formed single crystal is carefully selected under a microscope and mounted on a cryo-loop.
-
Data Collection : The crystal is then placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[7]
-
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement : The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
Comparative Crystallographic Analysis
While the specific crystal structure of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde is not publicly available as of this writing, we can draw valuable comparisons with structurally related pyrazole-4-carbaldehyde derivatives to understand the influence of the N1-substituent on the crystal packing and molecular conformation. Here, we compare it with the known structures of 1-phenyl-1H-pyrazole-4-carbaldehyde[7] and 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.[8]
| Parameter | 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (Hypothetical) | 1-Phenyl-1H-pyrazole-4-carbaldehyde[7] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[8] |
| Formula | C₈H₁₀N₂O | C₁₀H₈N₂O | C₁₇H₁₄N₂O₂ |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁2₁2₁ | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 11.1657(10) Å, b = 5.0858(4) Å, c = 15.3034(11) Å, β = 111.130(9)° | a = 8.6207(1) Å, b = 7.1695(1) Å, c = 22.9228(3) Å, β = 99.168(1)° | |
| Key Torsion Angle | C(cyclopropyl)-N1-C5-C4 | C(phenyl)-N1-C5-C4 = 10.14(9)° | C(phenyl)-N1-C5-C4 = 73.67(4)° |
| Intermolecular Interactions | C-H···O hydrogen bonds, potential C-H···π interactions | C-H···O hydrogen bonds, C-H···π and π-π stacking interactions[7] | C-H···π interactions[8] |
Expert Insights:
-
Influence of the N1-Substituent: The nature of the substituent at the N1 position significantly impacts the crystal packing. The planar phenyl group in 1-phenyl-1H-pyrazole-4-carbaldehyde allows for efficient π-π stacking interactions, which are a dominant feature in its crystal lattice.[7] In contrast, the bulky and non-planar cyclopropylmethyl group in the title compound is expected to disrupt such stacking, likely leading to a crystal packing dominated by weaker C-H···O and C-H···π interactions.
-
Conformational Flexibility: The dihedral angle between the N1-substituent and the pyrazole ring is a key conformational parameter. In the case of 1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is relatively small, indicating a near-coplanar arrangement.[7] For the more sterically hindered 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is much larger.[8] The flexible cyclopropylmethyl group can adopt various conformations, and the observed torsion angle in the crystal will represent the lowest energy conformation within the crystalline environment.
Visualizing the Molecular Structure and Synthetic Pathway
Figure 2: 2D structure of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde.
Figure 3: Synthetic pathway to 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde.
Conclusion: The Power of Crystallographic Insight
The X-ray crystallographic analysis of 1-cyclopropylmethyl-1H-pyrazole-4-carbaldehyde and its derivatives provides invaluable information for drug discovery and development. A detailed understanding of the three-dimensional structure allows for the elucidation of structure-activity relationships, the optimization of ligand-receptor interactions through computational modeling, and the prediction of physicochemical properties. This guide serves as a comprehensive resource for researchers in the field, providing both the practical methodologies and the scientific context necessary to advance the study of these promising therapeutic agents.
References
-
Asiri, A. M., Al-Youbi, A. O., Faidallah, H. M., Ng, S. W., & Tiekink, E. R. T. (2011). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646. [Link]
-
Puthan Peedikakkal, A. M., Dege, N., Haque, A., Hussain, A., & Jamal, A. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1261, 132931. [Link]
-
Narayana, B., Sarojini, B. K., & Tiekink, E. R. T. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646. [Link]
-
Narayana, B., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2389-2401. [Link]
- Bayer CropScience AG. (2015).
-
Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Goudarshivannanavar, B. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696-1706. [Link]
-
Swami, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395. [Link]
-
El-Dean, A. M. K., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(9), 196-237. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]
-
PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-4-carbaldehyde. Retrieved March 7, 2026, from [Link]
-
El-Shehry, M. F., et al. (2017). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 54(1), 349-357. [Link]
-
Abdulaziz, F., et al. (2024). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Structure, 1297, 136979. [Link]
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Safety Operating Guide
Comprehensive Guide to 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde: Proper Handling, Segregation, and Disposal Workflows
When incorporating 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde (CAS: 1082065-99-3) into your drug discovery or synthetic pipelines, managing its lifecycle is as critical as its initial synthetic utility[1]. As a functionalized nitrogenous heterocycle with a highly reactive aldehyde moiety, this intermediate presents unique laboratory disposal challenges[2]. Standard "dump-and-go" waste procedures are insufficient, posing cross-reactivity safety risks and violating environmental regulations[3].
As chemical process and EHS application experts, we designed this operational protocol to provide bench scientists with a transparent, scientifically-grounded disposal framework that goes beyond standard Safety Data Sheets (SDS).
Physicochemical Profiling & Causality in Hazard Assessment
To safely manage waste containing 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde, scientists must first understand the structural causality behind its reactivity. The operational hazards do not stem from severe acute toxicity, but rather from the molecule's chemical reactivity profile.
-
Carbaldehyde Electrophilicity: Aldehydes are highly reactive electrophiles. In bulk waste containers, unquenched pyrazole-4-carbaldehydes can undergo spontaneous air oxidation to corresponding carboxylic acids[2]. More dangerously, if mixed with waste streams containing primary or secondary amines, they undergo rapid exothermic Schiff base condensations. This generates localized heat and water, which can over-pressurize sealed waste carboys.
-
Pyrazole Chelation: The nitrogen atoms in the pyrazole heterocycle serve as excellent bidentate or monodentate ligands. If this compound was utilized in transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), the resulting waste stream will contain solvated metal-pyrazole complexes. These must be segregated from standard organic streams.
Physicochemical and Hazard Matrix
| Parameter | Value / Code | Operational Implication & Waste Consequence |
| CAS Number | 1082065-99-3 | Strict tracking required for RCRA-compliant manifest generation. |
| GHS Hazard Codes | H315, H318, H319, H335[2][4] | Skin/eye/respiratory irritant. Fume hood handling and secondary containment for waste are mandatory. |
| Physical State | Liquid / Low-Melting Solid | Waste can partition into both aqueous workup layers and organic solvent phases during extraction. |
| EPA Characteristic | Reactivity / Toxicity Potential[5] | Subject to RCRA guidelines (40 CFR Part 261). Cannot be drain-disposed or mixed with incompatible reactive streams[3]. |
Step-by-Step Disposal Methodologies
The following self-validating workflow ensures that all physical states of 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde waste are neutralized, segregated, and packaged compliantly.
Step 1: Quenching and Stabilization (Reactive Aliquots)
-
Action: For concentrated stock solutions or neat unreacted material, the aldehyde moiety must be stabilized to prevent auto-oxidation and peroxide formation prior to bulking into larger waste drums. Dilute solutions (<0.1 M) generally do not require quenching.
-
Causality: Concentrated aldehydes in the presence of air can form explosive peroxides or auto-polymerize over months of storage.
-
Validation Check: For older, potentially oxidized neat samples, apply a peroxide indicator test strip to a 10 µL aliquot. If negative (<3 ppm), proceed to bulking. If positive, the sample must be quenched with a reducing agent (e.g., dilute sodium bisulfite) before entering the primary waste stream.
Step 2: Stream Compatibility Assessment
-
Action: Segregate the stabilized pyrazole waste away from specific chemical classes, particularly primary/secondary amines, strong oxidizers (e.g., nitric acid), and incompatible heavy metals.
-
Causality: Preventing exothermic Schiff base condensation and unchecked gas evolution in sealed containers.
-
Validation Check: When adding the first aliquot of this compound to a shared organic waste carboy, visually monitor the solution for 60 seconds. The absence of bubbling, fuming, or a sudden temperature spike (checked via IR thermometer on the carboy exterior) validates stream compatibility.
Step 3: Solvent Partitioning and Waste Designation
-
Action: Route the material into the appropriate EPA-compliant waste stream based on its carrier solvent and catalyst history[3][5].
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform (Red/Yellow coded bins).
-
Non-Halogenated Stream: If dissolved in Ethyl Acetate, Hexanes, or Methanol (Green coded bins).
-
Heavy Metal Stream: If the reaction mixture contained Palladium, Ruthenium, or Platinum.
-
Step 4: Primary Packaging and Secondary Containment
-
Action: Store liquid waste in High-Density Polyethylene (HDPE) carboys with vented caps. Store solid waste (contaminated silica gel, weighing boats, gloves) in tightly sealed, heavy-duty polyethylene bags within a rigid drum.
-
Validation Check: Ensure caps are secure but not torque-wrenched to failure; vented caps act as a failsafe against unexpected pressurization.
Step 5: Labeling and Manifest Generation
-
Action: Update the hazardous waste tag immediately upon adding 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde. List the full chemical name, not abbreviations, to comply with the Resource Conservation and Recovery Act (RCRA) manifesting requirements[5].
Operational Flowchart: Waste Stream Decision Tree
To eliminate ambiguity at the bench, follow this exact segregation pathway to classify your pyrazole-carbaldehyde waste streams.
Decision tree for 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde waste stream classification.
Regulatory Compliance & Final Hand-Off
Under the US EPA's definition of Hazardous Waste, compounds exhibiting properties of ignitability, corrosivity, reactivity, or toxicity are strictly regulated under Title 40 of the Code of Federal Regulations (CFR) at Part 261[5]. Due to its reactive carbaldehyde motif, 1-Cyclopropylmethyl-1H-pyrazole-4-carbaldehyde solutions are considered hazardous[5]. Environmental Health and Safety (EHS) officers must ensure this chemical is handled exclusively by certified hazardous waste contractors for high-temperature incineration[3][5]. It exhibits significant resistance to standard biological wastewater treatment mechanisms due to its cyclopropyl and pyrazole stability, meaning accidental drain disposal is a severe compliance violation.
References
-
Amadis Chemical Company Limited. "1-CYCLOPROPYLMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS:1082065-99-3." ChemBuyersGuide,
-
GuideChem. "4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole (Products and Upstream/Downstream properties)." GuideChem,
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA,
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." US EPA,
-
National Center for Biotechnology Information (NCBI). "1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673." PubChem Laboratory Chemical Safety Summary (LCSS),
-
National Center for Biotechnology Information (NCBI). "1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900." PubChem Laboratory Chemical Safety Summary (LCSS),
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
